Dabigatran Impurity 13

Overview

Description

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine is an impurity of Dabigatran Etexilate Mesylate which is a nonpeptide, direct thrombin inhibitor.

Mechanism of Action

Target of Action

Dabigatran Impurity P, also known as Dabigatran Impurity 13, primarily targets thrombin , a key protein in the human coagulation system . Thrombin plays a central role in coagulation by activating factors V, XI, and fibrinogen itself .

Mode of Action

Dabigatran Impurity P is a direct and reversible inhibitor of thrombin activity . It mimics part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert fibrinogen into fibrin . This interaction inhibits thrombin’s key role in human hemostasis .

Biochemical Pathways

The inhibition of thrombin by Dabigatran Impurity P affects the coagulation pathway. Thrombin is responsible for the conversion of fibrinogen to fibrin, a critical step in blood clot formation . By inhibiting thrombin, Dabigatran Impurity P prevents this conversion, thereby acting as an anticoagulant .

Biological Activity

Dabigatran Impurity 13, identified by its Chemical Abstracts Service number 1408238-37-8, is a notable impurity associated with the anticoagulant dabigatran. This compound has garnered attention due to its potential effects on biological systems, particularly in relation to coagulation processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and implications in pharmaceutical contexts.

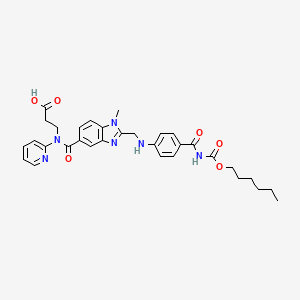

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 600.66 g/mol. It is structurally characterized as:

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine .

This structural configuration influences its biological interactions, particularly with thrombin, a key enzyme in the coagulation cascade.

This compound acts primarily as a direct and reversible inhibitor of thrombin . The inhibition of thrombin impacts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This mechanism is crucial for understanding how impurities can affect the pharmacological profile of dabigatran and its derivatives.

Inhibition of Thrombin

The biological activity of this compound can be summarized as follows:

- Target : Thrombin

- Mode of Action : Direct inhibition

- Effect on Coagulation : Disruption of fibrin formation

Research indicates that even minor impurities like this compound can significantly alter the efficacy and safety profiles of anticoagulants. For instance, studies have shown that impurities can lead to variations in pharmacokinetic properties and therapeutic outcomes.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparative analysis with related compounds is essential. The table below summarizes key structural and functional characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Dabigatran | C34H41N7O5S | 627.8 | Direct thrombin inhibitor, widely used anticoagulant |

| N-Nitroso this compound | C32H36N6O6 | 600.66 | Nitrosamine derivative, potential carcinogenicity |

| Dabigatran Nitroso Impurity | C34H41N7O5S | 627.8 | Related to nitrosamine formation |

Case Studies and Research Findings

- Pharmacokinetic Studies : A study evaluating the pharmacokinetics of dabigatran etexilate revealed that impurities could influence absorption rates and overall bioavailability. The absolute bioavailability was found to be approximately 6.5% after oral administration, highlighting the importance of purity in therapeutic formulations .

- Genotoxicity Assessment : In genotoxicity assays conducted on various impurities related to dabigatran, including this compound, no positive results were observed for micronucleus formation, suggesting that while impurities may alter pharmacological effects, they do not necessarily pose a genotoxic risk .

- Analytical Method Development : A high-performance liquid chromatography (HPLC) method was developed for the precise determination of dabigatran etexilate and its impurities. This method successfully identified this compound among other related substances, underscoring the significance of analytical techniques in quality control during pharmaceutical manufacturing .

Properties

IUPAC Name |

3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSMJNALQPNLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408238-37-8 | |

| Record name | N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.